Cas no 2828433-07-2 ((R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate)

(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate
- (2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
- Golotimod TFA
- CS-0101430
- G67178
- 2828433-07-2
- T11449L2
- Golotimod (TFA) (229305-39-9 free base)
- AKOS040733296
- Golotimod (TFA)
- HY-14743A
-
- インチ: 1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1
- InChIKey: ZPZLJEOSWDKEOP-YLAFAASESA-N
- ほほえんだ: C(F)(F)(F)C(=O)O.C(C1=CNC2=CC=CC=C12)[C@@H](C(=O)O)NC(=O)CC[C@@H](N)C(=O)O
計算された属性
- せいみつぶんしりょう: 447.12533447g/mol
- どういたいしつりょう: 447.12533447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 568
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 183Ų
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-100mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 100mg |
¥1180 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-250mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 250mg |
¥1340.0 | 2023-04-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-100mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 100mg |
¥894.0 | 2023-04-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01308869-1g |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 1g |
¥3344.0 | 2023-04-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-250mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 250mg |
¥1769 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158218-1g |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 1g |
¥4414 | 2023-09-09 | |
Ambeed | A1374190-100mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 100mg |
$121.0 | 2025-02-28 | |
Ambeed | A1374190-250mg |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 250mg |
$181.0 | 2025-02-28 | |
Ambeed | A1374190-1g |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate |
2828433-07-2 | 99% | 1g |
$452.0 | 2025-02-28 |
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
(R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetateに関する追加情報
Introduction to (R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate (CAS No. 2828433-07-2)
(R-2-Amino-5-(((S-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate), identified by its CAS number 2828433-07-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes amino, carboxylic, and trifluoroacetic acid moieties. The presence of these functional groups contributes to its unique chemical properties and biological interactions. Specifically, the S-configuration at the chiral center and the indole moiety in the side chain are critical for its biological activity and specificity.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The compound (R)-2-amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate has been identified as a potential candidate for further investigation due to its structural features and preliminary biological activity profiles.
One of the most compelling aspects of this compound is its potential role in inhibiting key enzymes involved in metabolic pathways. Studies have suggested that it may interact with enzymes such as carbonic anhydrase and other hydrolases, leading to modulation of physiological processes. This interaction is particularly relevant in the context of metabolic disorders and inflammation, where such enzymatic targets play a crucial role.
The indole moiety, a well-known pharmacophore in medicinal chemistry, is a key feature of this compound. Indole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of the indole group in (R)-2-amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate likely contributes to its unique interaction with biological targets and may enhance its therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have been performed using this compound to identify potential binding sites on target proteins. These studies have provided valuable insights into how this molecule interacts with biological systems and have helped guide further optimization efforts.
The trifluoroacetic acid group in the compound's structure is another important feature that contributes to its chemical stability and bioavailability. Trifluoroacetic acid derivatives are known for their enhanced metabolic stability, which can lead to longer half-lives and improved pharmacokinetic profiles. This property makes (R)-2-amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate an attractive candidate for further development as a therapeutic agent.
In addition to its structural features, the compound's stereochemistry is also a critical factor in determining its biological activity. The presence of both R and S configurations at the chiral centers ensures high enantiomeric purity, which is essential for achieving optimal therapeutic effects while minimizing unwanted side effects.
Ongoing research is focused on exploring the full spectrum of biological activities associated with this compound. Preliminary studies have shown promising results in models of inflammation and metabolic disorders, suggesting that it may have therapeutic potential in these areas. Further preclinical studies are warranted to validate these findings and to determine the most effective dosing regimens and delivery methods.
The development of novel pharmaceuticals often involves a multi-disciplinary approach, integrating insights from chemistry, biology, pharmacology, and computational science. The case of (R)-2-amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate exemplifies this collaborative effort, where each discipline contributes to a comprehensive understanding of the compound's properties and potential applications.
In conclusion, (R)-2-amino-5-(((S)-1-carboxy-2-(1H-indol-3-yilethyl)amino)-5 oxopentanoic acid trifluoroacetate (CAS No. 2828433 07 02 ) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Further investigation into its mechanisms of action and therapeutic potential will likely yield valuable insights into new treatment strategies for various diseases.
2828433-07-2 ((R)-2-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid trifluoroacetate) 関連製品
- 886768-33-8(tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate)
- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)
- 899995-57-4(N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine)
- 305806-38-6(4-(1-Methyl-5-imidazolyl)benzoic Acid)
- 2229071-27-4(1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid)
- 50289-16-2(4-(aminomethyl)oxan-4-amine)
- 2411193-92-3(N-2-(1H-imidazol-2-yl)propylbut-2-ynamide)
- 2172281-82-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidopropanoic acid)
- 1803759-32-1(1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one)
- 1932576-99-2(rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid)
